molecular formula C6H10O3 B3131499 Methyl trans-2-(hydroxymethyl)cyclopropanecarboxylate CAS No. 35501-83-8

Methyl trans-2-(hydroxymethyl)cyclopropanecarboxylate

Cat. No. B3131499
CAS RN: 35501-83-8
M. Wt: 130.14 g/mol
InChI Key: QMFFTUAKXYCOKM-CRCLSJGQSA-N
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Description

“Methyl trans-2-(hydroxymethyl)cyclopropanecarboxylate” is a chemical compound with the CAS Number: 35501-83-8 . It has a linear formula of C6H10O3 . The IUPAC name for this compound is methyl (1R,2R)-2-(hydroxymethyl)cyclopropane-1-carboxylate .


Molecular Structure Analysis

The InChI code for “Methyl trans-2-(hydroxymethyl)cyclopropanecarboxylate” is 1S/C6H10O3/c1-9-6(8)5-2-4(5)3-7/h4-5,7H,2-3H2,1H3/t4-,5+/m0/s1 . This code provides a specific representation of the molecular structure of the compound.


Physical And Chemical Properties Analysis

“Methyl trans-2-(hydroxymethyl)cyclopropanecarboxylate” has a molecular weight of 130.14 . Unfortunately, the web search results did not provide additional physical and chemical properties such as melting point, boiling point, and density.

Scientific Research Applications

Epigenetics and DNA Methylation

DNA Methylation Profiling Techniques

Advances in DNA methylation profiling have highlighted the significance of understanding epigenetic modifications across biological processes and diseases. DNA methylation, including hydroxymethylation, plays a critical role in gene expression regulation, influencing a wide array of biological phenomena and diseases. Techniques for genome-wide profiling of DNA methylation and hydroxymethylation offer insights at a single-nucleotide resolution, facilitating the exploration of epigenetic patterns in plants, animals, and fungi (Yong, Hsu, & Chen, 2016).

5-Hydroxymethylcytosine in Cancer

The study of 5-hydroxymethylcytosine (5hmC), an oxidized form of 5-methylcytosine involved in DNA demethylation, is gaining attention for its role in cancer. Aberrant patterns of 5hmC in cell-free DNA suggest its potential as a biomarker for early cancer detection, treatment, and prognosis in precision oncology, underscoring the importance of epigenetic modifications in carcinogenesis (Xu et al., 2021).

Synthetic Chemistry and Material Science

Reactivity of Cyclopropane Derivatives

Cyclopropane derivatives, including those related to methyl trans-2-(hydroxymethyl)cyclopropanecarboxylate, exhibit unique chemical reactivities due to their strained structures. These compounds are pivotal in synthetic applications such as ring-opening reactions, cycloaddition reactions, and polymerization reactions. The reactivity of methylene- and alkylidenecyclopropanes has been extensively studied, revealing diverse synthetic applications and the development of novel synthetic methodologies (Pellissier, 2010).

Pharmacology and Drug Development

Metabolic Hydroxy and Carboxy Functionalization

Alkyl moieties in drug molecules, including methyl groups, undergo metabolic transformations such as hydroxy functionalization and further oxidation to carboxyl groups. These modifications can significantly impact the pharmacologic activity of the compounds, leading to the development of prodrugs or altering drug efficacy. Understanding the structure-influence relationship and pharmacologic activity post-functionalization is crucial for drug development and safety evaluations (El-Haj & Ahmed, 2020).

Safety and Hazards

For safety information and potential hazards associated with “Methyl trans-2-(hydroxymethyl)cyclopropanecarboxylate”, it is recommended to refer to the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

methyl (1R,2R)-2-(hydroxymethyl)cyclopropane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-9-6(8)5-2-4(5)3-7/h4-5,7H,2-3H2,1H3/t4-,5+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMFFTUAKXYCOKM-CRCLSJGQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1C[C@H]1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

452333-75-4
Record name methyl (1R,2R)-2-(hydroxymethyl)cyclopropane-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl trans-2-(hydroxymethyl)cyclopropanecarboxylate
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Methyl trans-2-(hydroxymethyl)cyclopropanecarboxylate
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Methyl trans-2-(hydroxymethyl)cyclopropanecarboxylate

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